molecular formula C11H12O3 B13311764 [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol CAS No. 98480-32-1

[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol

Cat. No.: B13311764
CAS No.: 98480-32-1
M. Wt: 192.21 g/mol
InChI Key: KHNFUXRLTPBMCC-UHFFFAOYSA-N
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Description

[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₁H₁₂O₃ It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a benzodioxole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole carboxylic acids, while reduction can produce cyclopropylmethanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules, which may exhibit pharmacological properties such as antimicrobial or anticancer activities .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

    [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]ethanol: Similar in structure but with an ethanol group instead of methanol.

    [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]amine: Contains an amine group instead of methanol.

    [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]acetate: Features an acetate group in place of methanol.

Uniqueness: The uniqueness of [1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

98480-32-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanol

InChI

InChI=1S/C11H12O3/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2

InChI Key

KHNFUXRLTPBMCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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